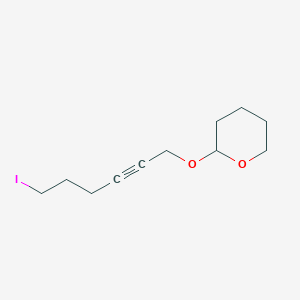

2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H17IO2. It is a derivative of tetrahydro-2H-pyran, a six-membered heterocyclic compound containing an oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring with a 6-iodohex-2-yn-1-yl group attached via an oxygen atom . The molecular weight of the compound is 308.159.Applications De Recherche Scientifique

Stereoselective and Regiodivergent Synthesis

A study by Rybak and Hall (2015) showcases the stereoselective and regiodivergent allylic Suzuki-Miyaura cross-coupling of 2-ethoxydihydropyranyl boronates. This method enables the assembly of highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives, contributing to the concise total synthesis of natural products like diospongin B. The research highlights the importance of oxygen-containing heterocycles, such as pyrans, in synthesizing a variety of natural products and pharmaceutical drugs (Rybak & Hall, 2015).

Oxidative Difunctionalization

Mandha et al. (2012) explored the oxidative difunctionalization of 2-amino-4H-pyrans with iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium. This process highlights the geminal dialkoxylation and the addition of chlorine and alkoxy groups across the chromene double bond, demonstrating the compound's utility in synthetic chemistry (Mandha et al., 2012).

Catalyzed Cyclizations to Pyran and Oxazine Derivatives

Varela and Saá (2016) discussed the synthesis of pyrans, emphasizing their presence in numerous natural compounds with extraordinary biological activities. Metal-catalyzed intramolecular cyclizations were reviewed for their prominent synthetic relevance, highlighting the construction of dihydropyran and dihydro-1,4-oxazine derivatives through various bond formations. This reflects the compound's significance in creating heterocyclic structures found in biologically active molecules (Varela & Saá, 2016).

Propriétés

IUPAC Name |

2-(6-iodohex-2-ynoxy)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJUZXSBFRXLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)

![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)